molecular formula C8H9F3N2 B1457453 1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine CAS No. 1060811-09-7

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine

Cat. No.: B1457453
CAS No.: 1060811-09-7
M. Wt: 190.17 g/mol
InChI Key: HINKKEGFYGRYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine is a chiral amine building block of high interest in medicinal and agrochemical research. The compound features a pyridine ring substituted with a bioisosteric trifluoromethyl group and an ethanamine side chain, a structure common in many active molecules . The trifluoromethyl group is known to significantly influence a molecule's properties by increasing its lipophilicity, which can enhance cell membrane permeability and in vivo transport. Furthermore, the strength of the carbon-fluorine bond can improve metabolic stability by reducing the formation of unwanted secondary metabolites . This makes the compound a valuable intermediate for the design of novel active substances. Its primary research applications include serving as a key synthetic precursor in the development of antitumor agents inspired by natural products . Researchers also utilize this and related trifluoromethylpyridine derivatives in the discovery and synthesis of new candidates with potential insecticidal and antibacterial activities . The (S)-enantiomer of this compound is available under CAS 1344503-90-7 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-7(4-6)8(9,10)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINKKEGFYGRYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation Route

  • Starting material: 2,3-dichloro-5-(trifluoromethyl)pyridine
  • Key steps:
    • Condensation with ethyl cyanoacetate
    • Hydrolysis and decarboxylation to yield 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine
    • Palladium-carbon catalytic hydrogenation to reduce the cyano group to amine, with simultaneous acetyl protection
    • Acidic deprotection to yield the ethanamine intermediate

Limitations:

  • Multiple steps increase complexity and by-product formation
  • Requires expensive metal catalysts and high-pressure hydrogenation equipment
  • Low overall yield
  • Protection/deprotection steps add to process complexity and cost

Hydrazinolysis Route

  • Starting material: 2,3-dichloro-5-(trifluoromethyl)pyridine
  • Steps:
    • Reaction with diethyl malonate
    • Condensation with 2-(chloromethyl)phthalimide
    • Hydrolysis and hydrazinolysis to liberate the amine

Limitations:

  • Lengthy synthesis with multiple steps
  • Use of expensive reagents (e.g., chloromethylphthalimide)
  • Difficult purification of intermediates

Novel and Practical Synthetic Process Using Carbamate Starting Material

A recent study (2024) introduced a novel synthetic route that addresses many of the drawbacks of previous methods by using tert-butyl carbamate as a starting material. This approach simplifies the synthetic route, avoids hazardous hydrogenation, and reduces costs.

Synthetic Route Summary

  • Hydroxymethylation and Esterification:

    • tert-Butyl carbamate reacts with formaldehyde and acetic anhydride to form ((tert-butoxycarbonyl)amino)methyl acetate.
  • Condensation:

    • The above intermediate condenses with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate under basic conditions to form a diethyl malonate derivative.
  • Hydrolysis and Decarboxylation:

    • Acidic hydrolysis removes ester groups, yielding this compound as a hydrochloride salt.
  • Amidation (for fluopyram synthesis):

    • The ethanamine intermediate is amidated with 2-trifluoromethylbenzoyl chloride to yield fluopyram.

Detailed Optimization and Data Tables

Hydroxymethylation and Esterification to ((tert-butoxycarbonyl)amino)methyl acetate

  • Reaction parameters: molar ratios of tert-butyl carbamate (6), formaldehyde (POM), and acetic anhydride (Ac2O), and temperature.
  • Optimal conditions: molar ratio 1:1.1:28.5 at 60°C.
  • Yield reached up to 87%.
Entry Molar Ratio (6:POM:Ac2O) Temperature (°C) Yield (%)
1 1:1.1:16 60 63
2 1:1.1:20 60 75
3 1:1.1:24 60 83
4 1:1.1:28.5 60 87
5 1:1.1:28.5 70 87
6 1:1.1:28.5 80 85

Condensation to Form Diethyl Malonate Derivative

  • Solvent screening showed acetonitrile (ACN) gave the highest yield (82%) and shortest reaction time (5 h).
  • Base: potassium carbonate (K2CO3) used to maintain weakly alkaline conditions.
Entry Solvent Reaction Time (h) Yield (%)
1 Acetone 12 80
2 THF 10 80
3 ACN 5 82

Acidic Hydrolysis to this compound Hydrochloride

  • Solvent screening showed water as the best solvent for hydrolysis, minimizing by-products.
  • Hydrochloride salt precipitates upon neutralization, facilitating purification.
  • Yield around 46%.
Entry HCl Concentration (mol·L⁻¹) Solvent Temperature (°C) Yield (%)
1 6 DCM Room temp
2 12 DCM Room temp
3 12 DMF 120
4 Water 46

Advantages of the Novel Carbamate Route

  • Avoids hazardous hydrogenation and expensive catalysts.
  • Shorter and more straightforward synthetic steps.
  • Improved safety and environmental profile.
  • Reactants can be recycled, minimizing waste.
  • Facilitates purification by isolating the amine as a hydrochloride salt.
  • Potentially scalable for industrial production with cost savings.

Summary Table Comparing Preparation Methods

Method Starting Material Key Steps Yield (%) Major Drawbacks
Hydrogenation Route 2,3-dichloro-5-(trifluoromethyl)pyridine Condensation, hydrolysis, hydrogenation, protection/deprotection Low Expensive catalysts, multi-step, low yield
Hydrazinolysis Route 2,3-dichloro-5-(trifluoromethyl)pyridine Condensation, hydrazinolysis Moderate Lengthy, expensive reagents, purification difficulty
Novel Carbamate Route tert-butyl carbamate Hydroxymethylation, condensation, hydrolysis High Requires optimization but safer and greener

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine are compared below with analogs sharing the trifluoromethylpyridine core or ethanamine side chain.

Structural Analogs and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Applications/Notes
This compound 1060811-09-7 C₈H₉F₃N₂ 190.166 Ethylamine side chain at 4-position Building block for kinase inhibitors
(2-(Trifluoromethyl)pyridin-4-yl)methanamine 916304-20-6 C₇H₇F₃N₂ 176.14 Shorter methanamine side chain Intermediate in fluorinated ligand synthesis
(1R)-1-[6-(Trifluoromethyl)pyridin-3-yl]ethylamine 1071435-61-4 C₈H₉F₃N₂ 190.166 CF₃ at 6-position; chiral R-enantiomer Potential for asymmetric catalysis
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine 165558-80-5 C₈H₉F₃N₂ 190.166 N-Methylated methanamine Improved membrane permeability
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine 1384264-43-0 C₈H₉F₃N₂ 190.166 CF₃ at 5-position; ethanamine at 2-position Explored in antipsychotic drug derivatives

Key Observations :

  • Positional Isomerism : Relocating the trifluoromethyl group (e.g., from 2- to 5- or 6-position) alters electronic effects and steric bulk, impacting receptor binding in bioactive molecules .
  • Chirality : Enantiomers like (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethylamine may show distinct pharmacological profiles due to stereoselective interactions .
Pharmacological Relevance
  • Kinase Inhibitors : The compound serves as a precursor in synthesizing FAK (Focal Adhesion Kinase) activators, where the pyridine core and CF₃ group optimize binding to hydrophobic pockets .
  • Psychoactive Analogs : Structurally related compounds like 2C-TFM (2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine) highlight the role of CF₃ in enhancing CNS activity and metabolic resistance .

Biological Activity

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine, also known as trifluoromethyl pyridine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₈H₁₀ClF₃N₂
  • Molecular Weight : 226.63 g/mol
  • Structural Features : The presence of a trifluoromethyl group attached to a pyridine ring enhances its lipophilicity and metabolic stability, which are critical for drug development.

Biological Activities

This compound exhibits a range of biological activities, primarily in pharmacological applications. The following sections summarize its key biological effects:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism often involves interactions with bacterial ribosomes, inhibiting protein synthesis.

Activity Type Target Organisms Inhibition Percentage/IC50 Key Findings
AntimicrobialStaphylococcus aureusUp to 80%Effective against both Gram-positive and Gram-negative bacteria
Escherichia coliVariesStructural modifications enhance activity
Candida albicansSignificant antifungal properties observedEffective against fungal infections

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that derivatives can inhibit cell proliferation significantly.

Cell Line IC50 Value Comparison
MCF7 (breast cancer)Comparable to cisplatinHigh cytotoxicity linked to specific substitutions
Various cancer cell linesIC50 values < standard drugsPotential for new therapeutic agents

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to receptors, potentially leading to modulation of protein functions. This interaction may facilitate the development of new drugs targeting neurotransmitter systems and other critical pathways in disease processes.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Conducted by Siddiqui et al., this study synthesized various derivatives and assessed their antimicrobial efficacy against E. coli and C. albicans. Results indicated that specific structural modifications significantly influenced biological outcomes, enhancing the compound's effectiveness against multiple pathogens.
  • Anticancer Activity Study :
    • A comparative analysis was performed on the cytotoxic effects of this compound across different cancer cell lines. The findings suggested that certain modifications could lead to improved therapeutic profiles, with some derivatives exhibiting IC50 values lower than established anticancer drugs like cisplatin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine, and how are intermediates validated?

  • Methodological Answer : A prevalent approach involves coupling pyridine derivatives with trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions. For example, Reference Example 50 in EP 4 374 877 A2 describes synthesizing related trifluoromethylpyridine intermediates using palladium-catalyzed cross-coupling . Validation typically employs LC-MS and 1^1H/13^{13}C NMR to confirm intermediate structures. Purity is assessed via HPLC (≥97% as per catalogs like Enamine Ltd’s Building Blocks Catalogue) .
Synthetic Route Key Steps Yield Validation Methods
Palladium-catalyzed couplingSuzuki-Miyaura reaction with trifluoromethyl precursors~65-75%NMR, LC-MS
Reductive aminationReaction of pyridine aldehydes with ammonia/NaBH4_4~50-60%IR, elemental analysis

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 8.5–8.7 ppm for pyridine protons; δ 3.2–3.5 ppm for ethanamine CH2_2) and 19^{19}F NMR (δ -60 to -65 ppm for CF3_3) .
  • Mass Spectrometry : ESI-MS (m/z 205.1 [M+H]+^+) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in structural studies of related trifluoromethylpyridine derivatives .

Q. What solubility and stability considerations are essential for handling this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Stability tests (TGA/DSC) show decomposition >200°C .
  • Storage : Recommended at -20°C under inert gas (N2_2/Ar) to prevent amine oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of this compound?

  • Methodological Answer : Key factors include:

  • Catalyst Screening : Pd(OAc)2_2/XPhos systems enhance coupling efficiency for trifluoromethylpyridine precursors .

  • Temperature Control : Maintaining 80–100°C during reductive amination minimizes side-product formation .

  • Solvent Selection : DMF improves reaction homogeneity vs. THF, as noted in patent EP 4 374 877 A2 .

    Parameter Optimized Condition Impact on Yield
    CatalystPd(OAc)2_2/XPhos+20%
    Temperature80°CReduces decomposition by 15%

Q. How can conflicting NMR data for structural confirmation be resolved?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts (e.g., δ 3.2–3.5 ppm for CH2_2) may arise from solvent polarity or tautomerism. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, as applied in studies of similar amines .
  • X-ray Diffraction : Definitive confirmation, as used for trifluoromethylpyridine analogs in crystallographic studies .

Q. What preclinical strategies evaluate the compound’s potential as a MALT1 inhibitor?

  • Methodological Answer :

  • In Vitro Assays : Measure IC50_{50} against MALT1 protease activity (e.g., fluorescence-based cleavage assays) .

  • Crystallographic Analysis : Co-crystallization with MALT1 active site (see JNJ-67856633 analog in EP 4 374 877 A2) .

  • ADME Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding .

    Assay Type Protocol Key Findings
    Protease InhibitionFluorescent substrate cleavageIC50_{50} < 100 nM
    CrystallographyPDB deposition of MALT1-ligand complexBinding mode confirmed

Data Contradictions and Resolution

  • Example : Patent EP 4 374 877 A2 reports 75% yield for a related trifluoromethylpyridine synthesis , whereas Enamine Ltd’s catalog cites ~60% for analogous routes . This discrepancy may arise from differences in catalyst purity or reaction scale. Researchers should replicate conditions with rigorous inert atmosphere control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.